
N1-cyclopentyl-N2-(pyridin-4-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide”, commonly known as CPPO, is a chemical compound that has gathered a significant amount of attention in various scientific fields due to its physical, chemical, and biological properties. It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Molecular Structure Analysis
The molecular structure of “N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide” and its derivatives were studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .Physical and Chemical Properties Analysis
“N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide” has a molecular formula of C13H17N3O2 and a molecular weight of 247.298. The compound crystallized in a monoclinic system, P21/n, and the unit cell parameters are, a = 9.981(2), b = 12.347(3), c = 10.161(3)Å, β = 101.450(9), Z = 4, V = 1227.3(5)Å3 .Applications De Recherche Scientifique
Photophysical Properties and Synthesis Methods
The synthesis and investigation of photophysical properties of related compounds provide valuable insights into the potential applications of N'-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide in materials science and photophysics. Shibahara et al. (2006) described an iodine-mediated, oxidative desulfurization-promoted cyclization of N-2-pyridylmethyl thioamides as a versatile method for preparing 2-azaindolizines, which are convertible to fluorescent compounds via transition-metal-catalyzed cross-coupling reactions. This process illustrates the compound's relevance in developing fluorescent materials and its potential utility in chemical synthesis and materials science (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).
Chemical Cyclization and Polyamic Acid
Research by Źurakowska-Országh et al. (1980) on the chemical cyclization of polyamic acid, obtained from pyromellitic anhydride and benzidine, using various dehydrating agents, demonstrates the compound's significance in polymer chemistry. This investigation contributes to understanding how N'-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide might interact in complex chemical reactions, highlighting its potential applications in developing new polymeric materials (Źurakowska-Országh, Orzeszko, & Chreptowicz, 1980).
Anticancer Drug Development
Nancy Z. Zhou et al. (2008) discussed the design, synthesis, and biological evaluation of a compound structurally similar to N'-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide, highlighting its application in anticancer drug development. The compound, MGCD0103, selectively inhibits histone deacetylases, showing significant antitumor activity and the potential for clinical use as an anticancer drug. This research underscores the potential of N'-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide analogs in therapeutic applications, particularly in targeting cancer (Zhou et al., 2008).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative by Artheswari et al. (2019) provide insights into the molecular arrangement and interactions of related compounds. Understanding the crystal structure is crucial for the material's applications in drug design and material science, offering a basis for rationalizing molecular properties and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Mécanisme D'action
“N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide” and its derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Orientations Futures
The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . The future directions could include the design of new potent inhibitors of KDR , and the use of these compounds to further optimize and design new potential KDR inhibitors .
Propriétés
IUPAC Name |
N'-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(13(18)16-11-3-1-2-4-11)15-9-10-5-7-14-8-6-10/h5-8,11H,1-4,9H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSXETJPMFJRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
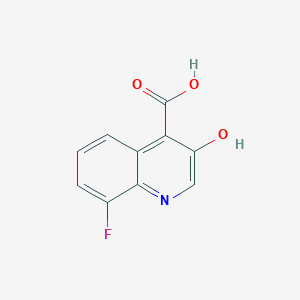
![3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2710593.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride](/img/structure/B2710594.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2710596.png)
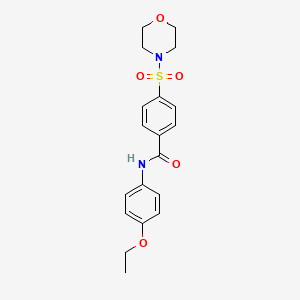
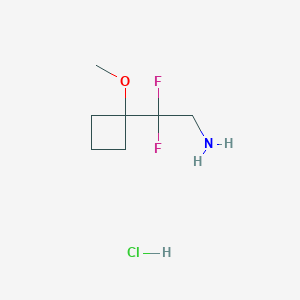
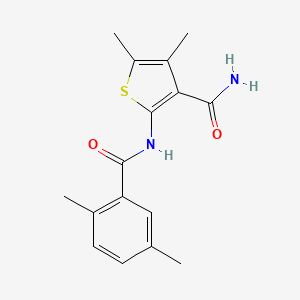
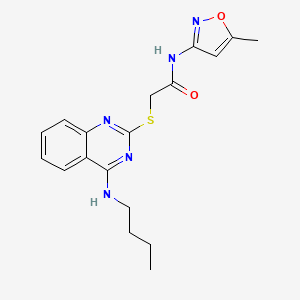
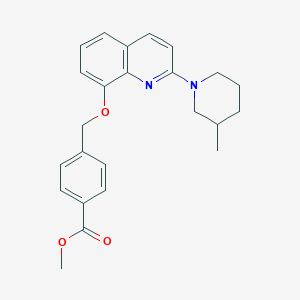
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2710603.png)
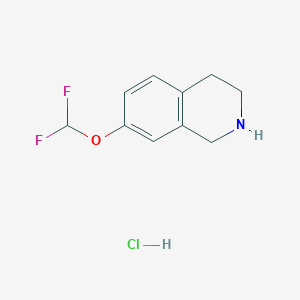
![4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B2710607.png)
![(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2710610.png)
![4-Phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide](/img/structure/B2710611.png)
